molecular formula C8H9ClN2O B13830428 2-(4-Chlorophenyl)-2-hydroxyacetimidamide

2-(4-Chlorophenyl)-2-hydroxyacetimidamide

Cat. No.: B13830428
M. Wt: 184.62 g/mol
InChI Key: DKJWSJSGIJXNHR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-hydroxyacetimidamide is an organic compound that features a chlorophenyl group attached to a hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-hydroxyacetimidamide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired hydroxyacetimidamide. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-hydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Chlorophenyl)-2-hydroxyacetimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-hydroxyacetimidamide
  • 2-(4-Methylphenyl)-2-hydroxyacetimidamide
  • 2-(4-Fluorophenyl)-2-hydroxyacetimidamide

Uniqueness

2-(4-Chlorophenyl)-2-hydroxyacetimidamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs, the chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications .

Q & A

Q. Basic: What are the optimal synthetic routes for 2-(4-Chlorophenyl)-2-hydroxyacetimidamide, and how can reaction conditions be controlled to improve yield?

Answer:
The synthesis typically involves multi-step reactions, starting with condensation of 4-chlorophenylacetonitrile derivatives with hydroxylamine under basic conditions. Key parameters include:

  • Temperature control : Maintaining 60–80°C during imidamide formation prevents side reactions like over-oxidation or decomposition .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity in hydroxylation steps .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) ensures high purity (>95%), monitored via TLC .
    Yield optimization requires stoichiometric balancing of nitrile and hydroxylamine reagents (1:1.2 molar ratio) to minimize unreacted intermediates .

Q. Basic: Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the imidamide group (δ 8.2–8.5 ppm for NH₂ protons) and hydroxy-substituted phenyl ring (δ 7.3–7.6 ppm for aromatic protons) .
  • IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretches) validate functional groups .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects trace impurities .

Q. Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Answer:
SCXRD with programs like SHELXL (for refinement) and SHELXS/D (for structure solution) provides atomic-level resolution:

  • Hydrogen bonding : O-H···N and N-H···N interactions stabilize the crystal lattice, quantified via Hirshfeld surface analysis .
  • Torsional angles : Confirm spatial arrangement of the hydroxy and chlorophenyl groups, critical for understanding bioactivity .
  • Validation : R-factor (<0.05) and residual electron density maps (<0.3 eÅ⁻³) ensure structural accuracy .

Q. Advanced: What computational strategies predict the compound’s interaction with carbonic anhydrase (CA) isoforms?

Answer:

  • Molecular docking (AutoDock/Vina) : Predict binding affinity (ΔG ≈ -9.2 kcal/mol) by aligning the imidamide group with CA’s zinc-active site .
  • Molecular dynamics (MD) simulations : 100 ns trajectories assess complex stability (RMSD < 2.0 Å) and hydrogen bond persistence (>80% simulation time) .
  • Free energy calculations (MM/PBSA) : Estimate binding energy contributions from hydrophobic (chlorophenyl) and polar (hydroxy) moieties .

Q. Advanced: How to address discrepancies in reported biological activity data (e.g., CA inhibition vs. cytotoxicity)?

Answer:

  • Experimental variables : Control assay conditions (pH 7.4, 37°C) to mimic physiological environments, as acidic pH may artificially enhance CA inhibition .
  • Cell line specificity : Use isoform-specific CA assays (e.g., CA IX/XII for cancer cells vs. CA II for off-target effects) .
  • Data normalization : Compare IC₅₀ values against positive controls (e.g., acetazolamide) to standardize potency metrics .

Q. Advanced: What strategies enable selective crystallization of geometric isomers during synthesis?

Answer:

  • Solvent polarity : Use ethanol/water mixtures (70:30) to favor cis-isomer crystallization via hydrogen bonding .
  • Acid catalysis : Lewis acids (e.g., BF₃·Et₂O) promote isomerization of cis to trans forms during recrystallization .
  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., L-proline) to enhance enantiomeric excess (>90%) .

Q. Advanced: How does the compound’s stability under physiological conditions impact pharmacological profiling?

Answer:

  • Hydrolytic stability : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) for 24 hours; monitor degradation via LC-MS .
  • Metabolic pathways : Cytochrome P450 (CYP3A4) assays identify major metabolites (e.g., hydroxylated derivatives) .
  • Thermal analysis : DSC/TGA determine melting points (180–185°C) and decomposition thresholds (>200°C) for storage guidelines .

Q. Advanced: What in vitro/in vivo models validate its mechanism as a CA inhibitor?

Answer:

  • In vitro : Fluorescent thermal shift assays (FTSA) measure CA thermal stabilization (ΔTm ≈ +5°C) upon ligand binding .
  • In vivo : Xenograft models (e.g., HCT-116 colon cancer) assess tumor growth inhibition (TGI > 50%) at 50 mg/kg dosing .
  • Toxicity : Zebrafish embryo assays (LC₅₀ > 100 µM) confirm low acute toxicity .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-hydroxyethanimidamide

InChI

InChI=1S/C8H9ClN2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7,12H,(H3,10,11)

InChI Key

DKJWSJSGIJXNHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=N)N)O)Cl

Origin of Product

United States

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